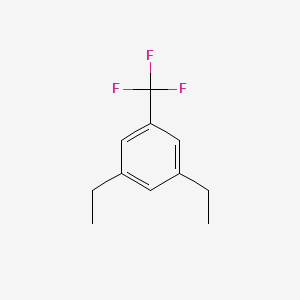

3,5-Diethylbenzotrifluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F3 |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

1,3-diethyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3 |

InChI Key |

GRPYEWYEUINFHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(F)(F)F)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Disubstituted Benzotrifluorides for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 3,5-Diethylbenzotrifluoride is not widely documented in scientific literature, and a specific CAS (Chemical Abstracts Service) number could not be identified. This guide provides comprehensive information on closely related and well-characterized 3,5-disubstituted benzotrifluorides, using 3,5-Dichlorobenzotrifluoride as a primary example for quantitative data. The synthetic protocols described are based on established methods for the alkylation of aromatic compounds.

Introduction

Benzotrifluoride derivatives are a critical class of compounds in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group imparts unique properties to aromatic systems, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make the benzotrifluoride scaffold a valuable building block in the design of novel pharmaceuticals and agrochemicals. This guide focuses on the synthesis, properties, and potential applications of 3,5-disubstituted benzotrifluorides, with a particular emphasis on methodologies relevant to drug development.

Physicochemical Properties of a Representative 3,5-Disubstituted Benzotrifluoride

Due to the limited data on this compound, the following table summarizes the known quantitative data for 3,5-Dichlorobenzotrifluoride , which serves as a well-characterized analog.

| Property | Value | Reference |

| CAS Number | 54773-20-5 | |

| Molecular Formula | C7H3Cl2F3 | [1] |

| Molecular Weight | 215.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 187 - 189 °C | [1] |

| Melting Point | -15 °C | [1] |

| Density | 1.459 g/mL at 25 °C | [1] |

| Refractive Index | 1.471 (20 °C) | [1] |

| Flash Point | 75 °C | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis of 3,5-Dialkylbenzotrifluorides: A General Experimental Protocol

A common and effective method for the synthesis of 3,5-dialkylbenzotrifluorides is the Friedel-Crafts alkylation of benzotrifluoride. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. Therefore, direct dialkylation of benzotrifluoride would likely lead to a mixture of isomers, with the 3,5-disubstituted product being a significant component.

Reaction Scheme:

Detailed Experimental Protocol (Illustrative Example):

This protocol is a generalized procedure for a Friedel-Crafts alkylation and would require optimization for the specific synthesis of this compound.

-

Materials:

-

Benzotrifluoride (1.0 eq)

-

Ethyl chloride (2.2 eq)

-

Anhydrous aluminum chloride (AlCl3) (2.2 eq)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzotrifluoride (1.0 eq) to the stirred suspension.

-

From the dropping funnel, add ethyl chloride (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and add 1M hydrochloric acid. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate the this compound.

-

-

Characterization:

-

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

-

Spectroscopic Data of a Representative 3,5-Disubstituted Benzotrifluoride

The following table provides expected spectroscopic data for a generic 3,5-dialkylbenzotrifluoride, based on known spectral data for similar compounds.

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons: singlet or closely spaced multiplets around 7.0-7.5 ppm. Alkyl protons: characteristic signals for the specific alkyl groups (e.g., for ethyl groups: a quartet around 2.7 ppm and a triplet around 1.2 ppm). |

| ¹³C NMR | Aromatic carbons: signals in the range of 120-140 ppm. Carbon of the CF3 group: a quartet around 120-130 ppm due to C-F coupling. Alkyl carbons: signals in the aliphatic region. |

| ¹⁹F NMR | A single resonance for the -CF3 group, typically in the range of -60 to -65 ppm (relative to CFCl3). |

| IR Spectroscopy | Strong C-F stretching bands in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |

Role in Drug Development

The benzotrifluoride moiety is frequently incorporated into drug candidates to enhance their pharmacological properties.[2]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

Illustrative Workflow for Drug Discovery Application:

References

In-Depth Technical Guide: Physical Properties of 3,5-Diethylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a summary of the available physical property data for the chemical compound 3,5-Diethylbenzotrifluoride. Extensive searches of scientific literature and chemical databases did not yield experimentally determined physical properties for this compound. Therefore, this document presents computationally predicted values for key physical characteristics, offering a valuable resource for researchers and professionals working with this molecule. The methodologies for obtaining these predicted values are also briefly discussed.

Introduction

Predicted Physical Properties

Due to the absence of experimental data, the physical properties of this compound have been estimated using computational methods. These predictions are based on the molecule's structure and employ established algorithms to approximate its physical characteristics. The following table summarizes the predicted physical properties.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₃F₃ | |

| Molecular Weight | 218.22 | g/mol |

| Boiling Point | ~200 - 220 | °C |

| Density | ~1.1 | g/cm³ |

| Refractive Index | ~1.45 | |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates and for guidance purposes only.

Methodology for Property Prediction

The predicted physical properties presented in this guide are derived from computational models that utilize the chemical structure of this compound as input. The general workflow for obtaining these predictions is outlined below.

The process begins with a unique chemical identifier for this compound, such as its SMILES (Simplified Molecular Input Line Entry System) string. This identifier is then fed into a computational prediction tool, which comprises various algorithms and models trained on large datasets of known chemical properties. These algorithms analyze the molecular structure to estimate the requested physical properties, which are then provided as the output.

Experimental Protocols

As of the date of this document, no specific experimental protocols for the determination of the physical properties of this compound have been found in the reviewed literature. Standard laboratory procedures for determining properties such as boiling point (e.g., distillation under controlled pressure), density (e.g., using a pycnometer), and refractive index (e.g., using a refractometer) would be applicable for an experimental validation of the predicted values.

Conclusion

This technical guide provides a compilation of predicted physical properties for this compound, serving as a foundational resource in the absence of experimental data. The presented values for molecular weight, boiling point, density, and refractive index are based on computational modeling. It is recommended that these predicted values be confirmed through experimental measurement when the compound becomes available for physical characterization. This document underscores the utility of in-silico methods for providing valuable insights into the physicochemical nature of novel or uncharacterized compounds.

An In-depth Technical Guide to 3,5-Diethylbenzotrifluoride

Chemical Identity and Structure

3,5-Diethylbenzotrifluoride is an aromatic organic compound. Its structure consists of a benzene ring substituted with two ethyl groups at the meta positions (1 and 3) relative to a trifluoromethyl group at position 5. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. The two ethyl groups are weakly activating, ortho-, para-directing groups.

Molecular Formula: C₁₁H₁₃F₃

Structure:

Predicted Physicochemical Properties

The physical properties of this compound have been estimated by comparing data from related compounds, including 1,3-diethylbenzene and various 3,5-disubstituted benzotrifluorides like 3,5-dichlorobenzotrifluoride and 3,5-dibromobenzotrifluoride.[1][2][3][4]

| Property | Predicted Value | Basis for Estimation |

| Molecular Weight | 202.22 g/mol | Calculated from molecular formula |

| Appearance | Colorless liquid | Based on analogous liquid benzotrifluorides and diethylbenzenes[2][4] |

| Boiling Point | ~185-195 °C | Interpolated from the boiling points of 1,3-diethylbenzene (~181°C) and the higher boiling points of halogenated benzotrifluorides[1][2] |

| Density | ~1.05 g/cm³ | Expected to be higher than diethylbenzene (0.86 g/mL) due to the fluorine atoms, but lower than dihalogenated analogs[1][2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) | Typical for non-polar aromatic compounds[3][5] |

Proposed Synthesis Pathway

A reliable method for the synthesis of this compound would be a two-step process starting from commercially available benzotrifluoride. This involves a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to convert the acyl groups to ethyl groups. This approach is preferred over direct Friedel-Crafts alkylation to avoid potential polyalkylation and rearrangement side products.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (N₂ or Ar).

-

Cooling: The suspension is cooled to 0-5 °C using an ice bath.

-

Reagent Addition: A solution of acetyl chloride (2.1 equivalents) in the same dry solvent is added dropwise to the stirred suspension.

-

Substrate Addition: Benzotrifluoride (1.0 equivalent) is then added dropwise via the addition funnel, maintaining the temperature below 10 °C. The trifluoromethyl group is a meta-director, guiding the acylation to the 3 and 5 positions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 3,5-diacetylbenzotrifluoride is purified by column chromatography or recrystallization.

Experimental Protocol: Clemmensen Reduction

-

Catalyst Preparation: Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

-

Reaction Setup: The purified 3,5-diacetylbenzotrifluoride is dissolved in a solvent mixture (e.g., ethanol/water or toluene) and added to a flask containing the freshly prepared zinc amalgam and concentrated hydrochloric acid.

-

Reflux: The mixture is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reflux period to maintain a strongly acidic environment.

-

Workup: After cooling, the mixture is decanted from the remaining zinc amalgam. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known chemical shift ranges and fragmentation patterns for similar structures.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.3-7.5 (m, 3H, Ar-H), 2.68 (q, J = 7.6 Hz, 4H, -CH₂-), 1.25 (t, J = 7.6 Hz, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 145 (Ar-C), 132 (q, J ≈ 32 Hz, Ar-C-CF₃), 128 (Ar-CH), 124 (q, J ≈ 272 Hz, -CF₃), 122 (Ar-CH), 29 (-CH₂-), 15 (-CH₃) |

| ¹⁹F NMR (CDCl₃, 470 MHz) | δ -63 (s) |

| IR Spectroscopy (cm⁻¹) | 3050-2850 (C-H aliphatic stretch), 1610, 1470 (C=C aromatic stretch), 1350-1100 (strong, C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 202 (M⁺), 187 (M⁺ - CH₃), 173 (M⁺ - C₂H₅), 133 (M⁺ - CF₃) |

Logical Pathway for Spectroscopic Interpretation

The structural elucidation of this compound from its spectroscopic data would follow a logical workflow.

Caption: Logical workflow for structure elucidation from spectral data.

Potential Applications and Reactivity

-

Pharmaceutical and Agrochemical Research: The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Therefore, this compound could serve as a versatile building block for synthesizing novel bioactive molecules.

-

Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.[3]

-

Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the two ethyl groups provide some activation. Further substitution would likely be directed to the positions ortho to the ethyl groups (positions 2, 4, 6), though reactions would require harsher conditions than for benzene itself.

References

- 1. 3,5-Dichlorobenzotrifluoride | 54773-20-5 | Benchchem [benchchem.com]

- 2. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Dichlorobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 5. Page loading... [guidechem.com]

"3,5-Diethylbenzotrifluoride" molecular weight

An In-depth Technical Guide to 3,5-Diethylbenzotrifluoride

This guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and potential areas of application for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Property | Data |

| Molecular Formula | C₁₁H₁₃F₃ |

| Molecular Weight | 202.22 g/mol |

| Composition | Carbon (C), Hydrogen (H), Fluorine (F) |

Table 1: Quantitative Data for this compound.

Calculation of Molecular Weight

The molecular weight is derived from the molecular formula (C₁₁H₁₃F₃) and the standard atomic weights of the elements:

Calculation: (11 × 12.011) + (13 × 1.008) + (3 × 18.998) = 132.121 + 13.104 + 56.994 = 202.219 g/mol

Experimental Protocols

General Synthesis of Substituted Benzotrifluorides

A common method for the synthesis of substituted benzotrifluorides involves the fluorination of the corresponding benzoic acids or their derivatives.

Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization Protocol

The structural confirmation and purity assessment of the synthesized compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of protons on the aromatic ring and the ethyl groups.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, particularly the C-F bonds of the trifluoromethyl group.

-

Potential Signaling Pathway Involvement

Benzotrifluoride derivatives are often investigated in drug discovery for their potential to modulate various biological pathways due to their metabolic stability and ability to mimic other chemical groups. A hypothetical involvement in a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

- 1. youtube.com [youtube.com]

- 2. Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dalton (unit) - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. ptable.com [ptable.com]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. 4tripsafe.com [4tripsafe.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. quora.com [quora.com]

- 15. Atomic Data for Fluorine (F ) [physics.nist.gov]

Spectroscopic Profile of 3,5-Diethylbenzotrifluoride: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3,5-Diethylbenzotrifluoride, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from computational models and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | s | 2H | Ar-H (H2, H6) |

| ~7.2 - 7.4 | s | 1H | Ar-H (H4) |

| ~2.7 | q | 4H | -CH₂-CH₃ |

| ~1.2 | t | 6H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C3, C5) |

| ~131 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~128 | Ar-C (C1) |

| ~125 | Ar-C (C4) |

| ~122 | Ar-C (C2, C6) |

| ~29 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2975 - 2850 | Strong | Aliphatic C-H stretch |

| 1610, 1470 | Medium-Weak | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (from CF₃) |

| ~1170, ~1130 | Very Strong | Asymmetric and symmetric C-F stretch of CF₃ |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 187 | High | [M - CH₃]⁺ |

| 173 | Medium | [M - C₂H₅]⁺ |

| 133 | Medium | [M - C₂H₅ - CF]⁺ or [M - CF₃ - H]⁺ |

| 115 | Low | [C₉H₇]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) will be required compared to ¹H NMR.[2] A relaxation delay of 2-5 seconds is typically used.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the neat liquid can be analyzed.[4] Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[4] Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[5]

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV to induce ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility of 3,5-Diethylbenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-Diethylbenzotrifluoride in organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a discussion of its expected solubility based on structural analogs and outlines a general experimental protocol for its quantitative determination.

Core Topic: Understanding the Solubility of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with two ethyl groups and a trifluoromethyl group. The presence of the trifluoromethyl group, a strong electron-withdrawing and lipophilic moiety, alongside the nonpolar ethyl groups, dictates its solubility behavior.

Conversely, similar to benzotrifluoride, it is expected to be insoluble in water.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the predicted solubility of this compound in various organic solvents is summarized in the table below. It is crucial to note that this is a qualitative prediction and experimental verification is necessary for quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar hydrocarbon backbone of this compound will interact favorably with the nonpolar nature of these solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | While these solvents possess a dipole moment, the overall nonpolar character of this compound should still allow for significant solubility, particularly in less polar examples like DCM. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability of these solvents to hydrogen bond will not be effectively utilized with the non-hydrogen bond donating structure of this compound, likely leading to lower solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The significant difference in polarity and the inability of this compound to participate in the strong hydrogen bonding network of water will result in negligible solubility. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a general experimental protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The amount of solute should be sufficient to ensure that a solid phase (undissolved solute) remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. The exact dilution factor will depend on the expected solubility and the sensitivity of the instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using the chosen analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

References

Navigating the Uncharted Territory of 3,5-Diethylbenzotrifluoride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific Safety Data Sheet (SDS) for 3,5-Diethylbenzotrifluoride could be located during a comprehensive search of available safety literature. The following in-depth technical guide has been compiled from data on structurally analogous compounds, including various substituted benzotrifluorides and other fluorinated aromatic hydrocarbons. The information presented herein should be regarded as a precautionary guide and not as definitive data for this compound. All personnel handling this compound must exercise extreme caution and conduct a thorough risk assessment based on the potential hazards outlined in this document.

Hazard Identification and Classification

Based on data from analogous compounds such as 3-Nitrobenzotrifluoride, 3,5-Difluorobenzotrifluoride, and 3,5-Dichlorobenzotrifluoride, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to include:

-

Flammability: Likely to be a combustible liquid.[1]

-

Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.[2][3]

-

Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

-

Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely assign the following pictograms:

| Pictogram | Hazard Class |

| Flammable Liquid | |

| Acute Toxicity (Harmful) / Skin Irritant / Eye Irritant / Respiratory Irritant | |

| Hazardous to the Aquatic Environment |

Signal Word: Warning or Danger , depending on the severity of the hazards.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize quantitative data for structurally similar compounds. This data is for reference only and may not accurately reflect the properties of this compound.

Table 1: Physical and Chemical Properties of Analogous Benzotrifluorides

| Property | 3-Nitrobenzotrifluoride | 3,5-Difluorobenzotrifluoride | 3,5-Dichlorobenzotrifluoride |

| CAS Number | 98-46-4 | 401-85-4 | 54773-20-5 |

| Molecular Formula | C₇H₄F₃NO₂ | C₇H₃F₅ | C₇H₃Cl₂F₃ |

| Flash Point | > 110 °C / > 230 °F[5] | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Density | Not Available | Not Available | Not Available |

Table 2: Toxicological Data of Analogous Benzotrifluorides

| Endpoint | 3-Nitrobenzotrifluoride | 3,5-Difluorobenzotrifluoride | 3,5-Dinitrobenzotrifluoride |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[4] | Category 4 (Harmful if swallowed)[2] | Category 3 (Toxic if swallowed)[3] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[4] | Category 4 (Harmful in contact with skin)[2] | Category 3 (Toxic in contact with skin)[3] |

| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled)[4] | Category 4 (Harmful if inhaled)[2] | Category 3 (Toxic if inhaled)[3] |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling hazardous aromatic trifluorides and should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[4] If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[4] Use intrinsically safe equipment where possible.

-

Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible.

Handling and Storage

-

Handling:

-

Storage:

Spill and Emergency Procedures

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert emergency responders and the institutional safety office.

-

Prevent the spread of the spill if it can be done without risk.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of aromatic trifluorides.

References

3,5-Diethylbenzotrifluoride: A Versatile Building Block for Advanced Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylbenzotrifluoride is a substituted aromatic organic compound characterized by a benzene ring functionalized with two ethyl groups at the 3 and 5 positions and a trifluoromethyl group. While direct therapeutic applications of this compound have not been extensively documented, its true potential lies in its role as a crucial building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide explores the potential research applications of this compound, focusing on its utility as a synthetic intermediate in drug discovery and development.

The presence of the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The diethyl substitution pattern of this compound provides a unique structural motif that can be exploited to design molecules with specific steric and electronic properties, potentially leading to the development of more potent and selective therapeutic agents.

Physicochemical Properties and Their Implications in Drug Design

The trifluoromethyl group imparts a unique set of properties to an aromatic ring, which are highly advantageous in drug design. These properties, summarized in the table below, highlight the potential benefits of incorporating the this compound core into novel drug candidates.

| Property | Influence of the Trifluoromethyl Group | Implication in Drug Design |

| Lipophilicity | Increases lipophilicity (Hansch parameter, π ≈ 0.88). | Can enhance membrane permeability and oral bioavailability.[1][2] |

| Metabolic Stability | The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., P450 oxidation). | Increases the half-life of the drug, potentially reducing dosing frequency.[1] |

| Electron-Withdrawing Nature | The -CF3 group is a powerful electron-withdrawing group. | Can modulate the pKa of nearby functional groups, affecting ionization state and receptor interactions. |

| Receptor Binding Affinity | Can participate in favorable interactions with biological targets, including dipole-dipole and ion-dipole interactions. | May lead to increased potency and selectivity of the drug candidate.[1][3] |

| Conformational Effects | The steric bulk of the -CF3 group can influence the preferred conformation of a molecule. | Can lock the molecule into a bioactive conformation, enhancing its affinity for the target. |

Potential Research Applications as a Synthetic Building Block

The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules. Its chemical structure allows for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for high-throughput screening.

Synthesis of Novel Anti-infective Agents

Substituted benzotrifluorides are valuable precursors for the synthesis of potent anti-infective agents. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated significant activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The this compound core could be used to generate analogous compounds with potentially improved efficacy or a different spectrum of activity.

Development of Kinase Inhibitors for Oncology

Many FDA-approved kinase inhibitors, such as Sorafenib, feature a trifluoromethylphenyl moiety.[6] This group often plays a critical role in the binding of the inhibitor to the ATP-binding pocket of the target kinase. The this compound scaffold could be utilized to design novel kinase inhibitors with unique binding properties, potentially overcoming resistance to existing therapies.

Creation of CNS-active Agents

The increased lipophilicity conferred by the trifluoromethyl group can enhance the ability of a molecule to cross the blood-brain barrier. This makes this compound an attractive starting point for the development of new drugs targeting the central nervous system (CNS), such as antidepressants, antipsychotics, or agents for neurodegenerative diseases.

Experimental Protocols: Generalized Synthetic Methodologies

General Procedure for the Synthesis of Pyrazole Derivatives

This protocol is adapted from the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives and can be conceptually applied to this compound.[4]

-

Hydrazone Formation:

-

To a solution of a 3,5-diethyl-substituted acetophenone precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting hydrazone by recrystallization or column chromatography.

-

-

Cyclization to Form the Pyrazole Ring:

-

Dissolve the purified hydrazone in a suitable solvent (e.g., dimethylformamide).

-

Add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final pyrazole derivative by column chromatography.

-

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential synthetic utility of this compound in a drug discovery context.

Caption: Synthetic pathways from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Procurement and Application of 3,5-Diethylbenzotrifluoride: A Technical Guide for Researchers

Commercial Availability: A Custom Synthesis Approach

Our investigation reveals that 3,5-Diethylbenzotrifluoride is not a stock item in the catalogs of major chemical suppliers. Therefore, researchers requiring this compound will need to engage the services of a company specializing in custom chemical synthesis. These companies offer the expertise and infrastructure to produce specific molecules on a contract basis, catering to the unique needs of research and development projects.

The process typically involves providing the desired chemical structure, required purity, and quantity to the supplier. The supplier then develops a synthetic route, provides a quote, and, upon agreement, manufactures the compound. Lead times and costs can vary significantly depending on the complexity of the synthesis and the scale of production.

Below is a table summarizing potential custom synthesis service providers with capabilities in organic and medicinal chemistry, suitable for producing compounds like this compound.

| Supplier Category | Key Capabilities | Geographic Focus |

| Custom Synthesis Specialists | Milligram to kilogram scale synthesis, route scouting, process development, and analytical services. | North America, Europe |

| Medicinal Chemistry Services | Expertise in novel compound design and synthesis for drug discovery, often with integrated biological screening. | Global |

| Fine Chemical Manufacturers | Large-scale synthesis capabilities, often with a focus on process optimization and scale-up for preclinical and clinical supply. | Global |

Predicted Physicochemical Properties

Due to its nature as a custom-synthesized compound, experimental data for this compound is not publicly available. However, computational methods can provide estimated physicochemical properties that are valuable for experimental design, including solvent selection and reaction condition planning. The following table presents predicted data for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃F₃ |

| Molecular Weight | 202.21 g/mol |

| Boiling Point | ~180-190 °C at 760 mmHg |

| Density | ~1.1 - 1.2 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran); Insoluble in water. |

| ¹H NMR (CDCl₃, predicted) | δ ~7.2-7.4 ppm (m, 3H, Ar-H), ~2.7 ppm (q, 4H, -CH₂-), ~1.2 ppm (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ ~145 ppm (Ar-C), ~131 ppm (q, J ≈ 32 Hz, Ar-C-CF₃), ~125 ppm (Ar-CH), ~124 ppm (q, J ≈ 272 Hz, -CF₃), ~29 ppm (-CH₂-), ~15 ppm (-CH₃) |

Disclaimer: The data presented in this table are predicted values and should be used for estimation purposes only. Experimental verification is required for accurate characterization.

Representative Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from a more readily available precursor, such as 3,5-dibromobenzotrifluoride. A two-step approach involving a double Suzuki-Miyaura cross-coupling reaction is a common and effective strategy for introducing alkyl groups onto an aromatic ring.

Step 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

3,5-Dibromobenzotrifluoride

-

Ethylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromobenzotrifluoride (1.0 eq), ethylboronic acid (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 2M aqueous solution of potassium carbonate (3.0 eq) and toluene.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing the Workflow

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general workflow for procuring custom chemicals.

Caption: Proposed synthesis of this compound.

Caption: General workflow for procuring a custom-synthesized chemical.

Methodological & Application

Synthesis of 3,5-Diethylbenzotrifluoride via Friedel-Crafts Acylation and Subsequent Reduction

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust two-step synthetic route to obtain 3,5-Diethylbenzotrifluoride. The synthesis commences with the Friedel-Crafts diacylation of benzotrifluoride with propionyl chloride, yielding the intermediate 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone). This diketone is subsequently reduced to the target compound, this compound, via two established methods: the Clemmensen reduction under acidic conditions and the Wolff-Kishner reduction under basic conditions. Detailed experimental protocols for each step are provided, along with a summary of the expected quantitative data and visualizations of the synthetic workflow.

Introduction

3,5-Disubstituted benzotrifluoride derivatives are important structural motifs in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive guide for the synthesis of this compound, a key intermediate for further chemical elaboration. The described method, a Friedel-Crafts acylation followed by a reduction, is a classic and effective strategy for the preparation of alkylated aromatic compounds, avoiding the potential for carbocation rearrangements often encountered in direct Friedel-Crafts alkylation.[1]

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps:

-

Friedel-Crafts Diacylation: Benzotrifluoride is treated with two equivalents of propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce two propionyl groups at the meta positions relative to the trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-directing group, which favors the formation of the 3,5-disubstituted product.

-

Reduction of the Diketone: The resulting diketone, 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), is then reduced to this compound. This application note presents protocols for both the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2] The choice between these two methods will depend on the substrate's sensitivity to acidic or basic conditions.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Benzotrifluoride | (Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | Colorless liquid |

| Propionyl chloride | Propanoyl chloride | C₃H₅ClO | 92.52 | Colorless liquid |

| 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) | 1,1'-(5-(Trifluoromethyl)-1,3-phenylene)di(propan-1-one) | C₁₃H₁₃F₃O₂ | 274.24 | Off-white solid |

| This compound | 1,3-Diethyl-5-(trifluoromethyl)benzene | C₁₁H₁₃F₃ | 202.22 | Colorless liquid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield (%) |

| Step 1: Friedel-Crafts Diacylation | Benzotrifluoride, Propionyl chloride, Aluminum chloride | Dichloromethane (DCM) | 0 °C to reflux | 2-4 hours | 75-85 |

| Step 2a: Clemmensen Reduction | 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), Zn(Hg), HCl | Toluene, Water | Reflux | 4-6 hours | 70-80 |

| Step 2b: Wolff-Kishner Reduction | 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone), N₂H₄·H₂O, KOH | Diethylene glycol | 180-200 °C | 4-6 hours | 80-90 |

Experimental Protocols

Step 1: Synthesis of 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) via Friedel-Crafts Diacylation

Materials:

-

Benzotrifluoride

-

Propionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (2.1 eq) to the stirred suspension.

-

After the addition is complete, add benzotrifluoride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of benzotrifluoride, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) as an off-white solid.

Step 2a: Synthesis of this compound via Clemmensen Reduction

Materials:

-

1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone)

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric acid (HCl)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) (1.0 eq) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and decant the liquid from the zinc amalgam.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Step 2b: Synthesis of this compound via Wolff-Kishner Reduction

Materials:

-

1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,1'-(5-(trifluoromethyl)-1,3-phenylene)bis(1-propanone) (1.0 eq), diethylene glycol, hydrazine hydrate (10 eq), and potassium hydroxide (8 eq).

-

Heat the mixture to 120-130 °C for 1-2 hours.

-

Increase the temperature to 180-200 °C and allow water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

-

Acidify the mixture with 1 M HCl to pH ~7.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Visualizations

References

Application Notes and Protocols for the Synthesis of 3,5-Diethylbenzotrifluoride via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed reaction involves the double nucleophilic substitution of a dihalobenzotrifluoride with ethylmagnesium bromide. The success of this reaction is contingent on the careful control of reaction conditions, particularly the exclusion of atmospheric moisture and oxygen, which can quench the highly reactive Grignard reagent.[1]

Reaction Scheme

The overall reaction for the synthesis of 3,5-Diethylbenzotrifluoride is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dibromobenzotrifluoride | ≥98% | Commercially Available | |

| Magnesium turnings | High purity | Commercially Available | |

| Ethyl bromide | ≥98% | Commercially Available | |

| Anhydrous diethyl ether or THF | Dri-Solv or equivalent | Commercially Available | Essential for reaction success.[1] |

| Iodine | Crystal, ACS reagent | Commercially Available | For initiation of the Grignard reaction. |

| Saturated aqueous ammonium chloride | Prepared in-house | For quenching the reaction. | |

| Anhydrous sodium sulfate | ACS reagent | Commercially Available | For drying the organic phase. |

Preparation of Ethylmagnesium Bromide (Grignard Reagent)

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Add magnesium turnings (2.2 equivalents) to the flask. Briefly heat the flask with a heat gun under a flow of nitrogen to ensure all surfaces are dry. Allow to cool to room temperature.

-

Initiation: Add a small crystal of iodine to the flask. The iodine will act as an indicator of the reaction initiation.

-

Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Synthesis of this compound

-

Reactant Preparation: In a separate oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve 3,5-dibromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Reaction: Cool the solution of 3,5-dibromobenzotrifluoride to 0 °C using an ice bath. Slowly add the prepared ethylmagnesium bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution of the dibromobenzotrifluoride.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dibromobenzotrifluoride | 1.0 eq | - |

| Magnesium | 2.2 eq | - |

| Ethyl Bromide | 2.1 eq | - |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | [1] |

| Grignard Formation Temperature | Room Temperature to Reflux | [2] |

| Reaction Temperature | 0 °C to Reflux | - |

| Reaction Time | 2-4 hours | - |

| Work-up & Purification | ||

| Quenching Agent | Saturated aq. NH4Cl | - |

| Purification Method | Column Chromatography | - |

| Expected Outcome | ||

| Theoretical Yield | Dependent on starting material scale | - |

| Appearance | Colorless to pale yellow oil | - |

Logical Relationships and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Grignard Reaction Signaling Pathway

The diagram below outlines the key steps in the Grignard reaction mechanism.

Caption: Simplified mechanism of Grignard reagent formation and reaction.

References

Application Notes and Protocols for the Purification of 3,5-Diethylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3,5-Diethylbenzotrifluoride, a key intermediate in various synthetic processes. The following sections outline methodologies for fractional distillation, column chromatography, and recrystallization, designed to achieve high purity levels suitable for research, development, and manufacturing applications.

Overview of Purification Strategies

The choice of purification technique for this compound largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include isomeric byproducts (e.g., 2,5-diethylbenzotrifluoride, 3,4-diethylbenzotrifluoride), unreacted starting materials, and reaction side-products. A combination of the methods described below may be necessary to achieve the desired purity.

A general workflow for the purification of this compound is presented below.

Caption: General purification workflow for this compound.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points.[1][2] This technique is particularly useful for removing lower-boiling starting materials and higher-boiling side-products. For closely boiling isomers, a column with a high number of theoretical plates is recommended.

Table 1: Physical Properties of 3,5-Disubstituted Benzotrifluoride Derivatives

| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |

| 3,5-Dichlorobenzotrifluoride | 187 - 189 | 760 | [3] |

| 3,5-Dinitrobenzotrifluoride | 127 - 129 | 9 | [4][5] |

Experimental Protocol for Fractional Distillation

Objective: To separate this compound from non-isomeric impurities.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Thermometer

-

Receiving flasks

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Stir bar or boiling chips

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

-

Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

-

Begin heating the flask gently.

-

Observe the vapor front rising through the column. The distillation rate should be slow and steady, approximately 1-2 drops per second.

-

Collect the initial fraction (forerun), which may contain lower-boiling impurities.

-

Monitor the temperature at the distillation head. A stable temperature plateau indicates the collection of a pure fraction.

-

Collect the main fraction, which is enriched in this compound, in a separate, pre-weighed receiving flask.

-

Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.

-

Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

References

- 1. Purification [chem.rochester.edu]

- 2. usalab.com [usalab.com]

- 3. 3,5-Dichlorobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 4. 3,5-Dinitrobenzotrifluoride CAS#: 401-99-0 [m.chemicalbook.com]

- 5. 3,5-Dinitrobenzotrifluoride | CAS#:401-99-0 | Chemsrc [chemsrc.com]

Application Notes and Protocols for the Analytical Characterization of 3,5-Diethylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3,5-Diethylbenzotrifluoride (CAS No. 1356114-28-7). The following protocols are based on established analytical techniques for aromatic and fluorinated compounds and are intended to serve as a guide for quality control and research purposes.

Overview and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₃F₃ and a molecular weight of 202.22 g/mol . It is a substituted aromatic compound containing a trifluoromethyl group and two ethyl groups on the benzene ring. Accurate characterization is crucial for its use in chemical synthesis and drug development.

| Property | Value |

| CAS Number | 1356114-28-7 |

| Molecular Formula | C₁₁H₁₃F₃ |

| Molecular Weight | 202.22 g/mol |

| Purity (Typical) | ≥95% |

Chromatographic Analysis: Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of this compound and for separating it from potential impurities.

Application Note

A GC method coupled with a Flame Ionization Detector (FID) provides a robust and sensitive means for the quantitative analysis of this compound. The choice of a non-polar or medium-polarity capillary column is suitable for the separation of this compound from related aromatic isomers and starting materials. For structural confirmation and identification of unknown impurities, a Mass Spectrometry (MS) detector is recommended.

Experimental Protocol: GC-FID

| Parameter | Recommended Conditions |

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Detector Temperature | 280 °C |

| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). |

Experimental Workflow: GC Analysis

Caption: Workflow for the GC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR is used to identify the chemical environment of the protons, ¹³C NMR provides information about the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.

| Parameter | Recommended Conditions |

| Instrument | 400 MHz NMR Spectrometer |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | Tetramethylsilane (TMS) for ¹H and ¹³C NMR |

| Concentration | 10-20 mg/mL |

| ¹H NMR | Acquire standard proton spectrum. |

| ¹³C NMR | Acquire proton-decoupled carbon spectrum. |

| ¹⁹F NMR | Acquire fluorine spectrum. |

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

| ¹H | ~7.3-7.5 | s | 2H | Aromatic CH |

| ~7.2 | s | 1H | Aromatic CH | |

| ~2.7 | q | 4H | -CH₂- | |

| ~1.2 | t | 6H | -CH₃ | |

| ¹³C | ~145 | s | - | Aromatic C-Et |

| ~132 | q | - | Aromatic C-CF₃ | |

| ~128 | s | - | Aromatic CH | |

| ~124 | q | - | -CF₃ | |

| ~121 | s | - | Aromatic CH | |

| ~29 | s | - | -CH₂- | |

| ~15 | s | - | -CH₃ | |

| ¹⁹F | ~ -63 | s | 3F | -CF₃ |

Note: The above NMR data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the ethyl groups, and the strong C-F bonds of the trifluoromethyl group.

| Parameter | Recommended Conditions |

| Instrument | Fourier-Transform Infrared (FTIR) Spectrometer |

| Sample Preparation | Neat liquid (between KBr plates) or as a thin film on a salt plate. |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1100 | Very Strong | C-F Stretch (Trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI) is a suitable method for generating a fragmentation pattern that can be used for structural confirmation and library matching. The molecular ion peak (M⁺) should be observed at m/z 202.

| Parameter | Recommended Conditions |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| GC Conditions | As described in the GC-FID protocol. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Scan Speed | 1 scan/second |

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M - CH₃]⁺ |

| 173 | High | [M - C₂H₅]⁺ |

| 133 | Moderate | [M - CF₃]⁺ |

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical methods for characterization.

Application Notes and Protocols for 3,5-Diethylbenzotrifluoride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of 3,5-Diethylbenzotrifluoride as a chemical intermediate in the synthesis of novel compounds for drug discovery and development. The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs, valued for its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] The diethyl substitution pattern on the benzotrifluoride core offers a unique scaffold for the generation of new chemical entities with potential therapeutic applications.

Introduction to this compound in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF₃) group into a molecule can significantly alter its physicochemical properties.[1][4] The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and protect the aromatic ring from metabolic oxidation.[1] Furthermore, the lipophilicity of the -CF₃ group can improve a compound's ability to cross cellular membranes. The 3,5-diethyl substitution provides additional lipophilic character and specific steric bulk that can be exploited for targeted binding to biological macromolecules.

This document outlines key synthetic transformations starting from this compound, focusing on the preparation of functionalized aniline derivatives, which are versatile precursors for a wide range of bioactive molecules.

Key Synthetic Transformations

A common and powerful strategy in medicinal chemistry involves the introduction of a nitrogen-containing functional group onto an aromatic ring. This is often achieved through a nitration-reduction sequence. The resulting aniline can then be further elaborated to introduce diverse functionalities.

Workflow for the Synthesis of Functionalized Anilines from this compound

Caption: Synthetic workflow for generating diverse drug candidates from this compound.

Experimental Protocols

The following protocols are based on established methods for the nitration and reduction of benzotrifluoride derivatives and are adapted for this compound.[2][3][5][6]

Protocol 1: Nitration of this compound

This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the aromatic ring. The trifluoromethyl group is a meta-directing group, and the two ethyl groups are ortho, para-directing. Due to steric hindrance from the ethyl groups at the ortho positions, and the deactivating effect of the trifluoromethyl group, the major product is expected to be 2-nitro-3,5-diethylbenzotrifluoride.

Materials:

-

This compound

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-